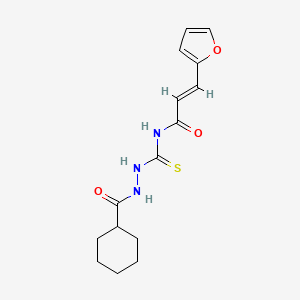
(E)-N-(2-(cyclohexanecarbonyl)hydrazinecarbonothioyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(cyclohexanecarbonyl)hydrazinecarbonothioyl)-3-(furan-2-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclohexane ring, a furan ring, and an acrylamide moiety, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(cyclohexanecarbonyl)hydrazinecarbonothioyl)-3-(furan-2-yl)acrylamide typically involves multiple steps. One common approach is the reaction of cyclohexanecarbonyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide to yield the hydrazinecarbonothioyl derivative. Finally, the acrylamide moiety is introduced through a condensation reaction with furan-2-carbaldehyde under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(cyclohexanecarbonyl)hydrazinecarbonothioyl)-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl and thioamide groups can be reduced under appropriate conditions.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(cyclohexanecarbonyl)hydrazinecarbonothioyl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
Its hydrazinecarbonothioyl group can form covalent bonds with proteins, making it useful for studying protein-ligand interactions .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the furan ring and acrylamide moiety suggests possible applications in drug design and development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (E)-N-(2-(cyclohexanecarbonyl)hydrazinecarbonothioyl)-3-(furan-2-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinecarbonothioyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Cyclohexanecarbonyl)hydrazinecarbonothioyl)-3-(phenyl)acrylamide
- N-(2-(Cyclohexanecarbonyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide
- N-(2-(Cyclohexanecarbonyl)hydrazinecarbonothioyl)-3-(pyridin-2-yl)acrylamide
Uniqueness
(E)-N-(2-(cyclohexanecarbonyl)hydrazinecarbonothioyl)-3-(furan-2-yl)acrylamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different aromatic rings .
Properties
Molecular Formula |
C15H19N3O3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E)-N-[(cyclohexanecarbonylamino)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H19N3O3S/c19-13(9-8-12-7-4-10-21-12)16-15(22)18-17-14(20)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,17,20)(H2,16,18,19,22)/b9-8+ |
InChI Key |
KYVLQYFLEJHEFN-CMDGGOBGSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


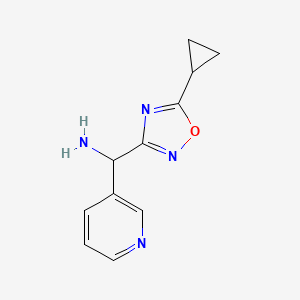
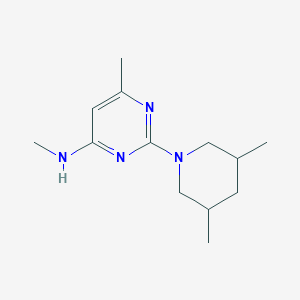
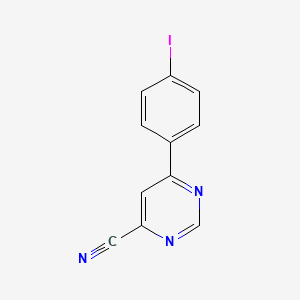
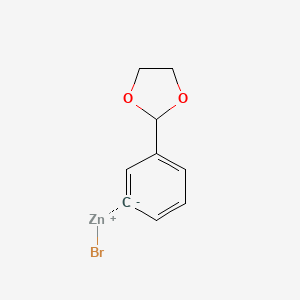
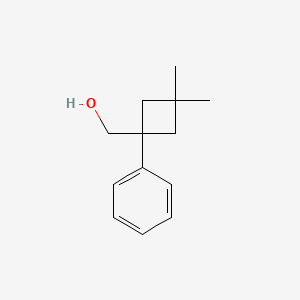
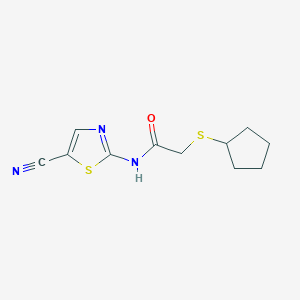
![4-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14876579.png)
![6-methyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14876585.png)
![4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylic acid](/img/structure/B14876598.png)
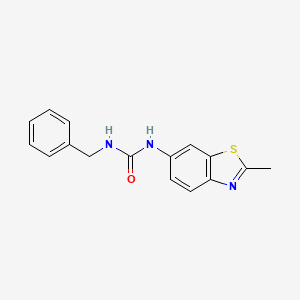
![3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14876606.png)
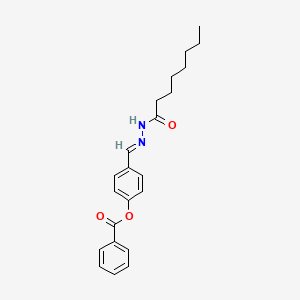
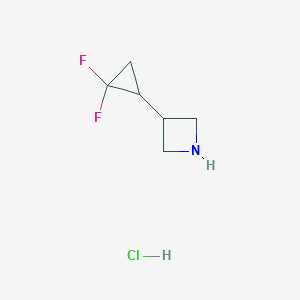
![[1,1-Dimethyl-3-(4-phenoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14876621.png)
